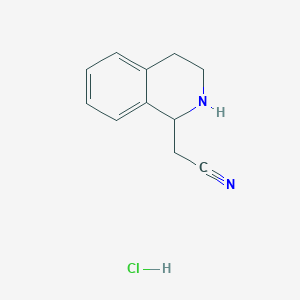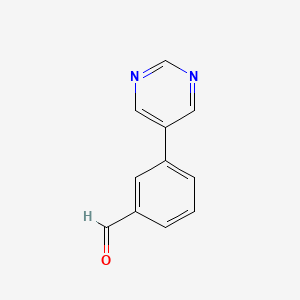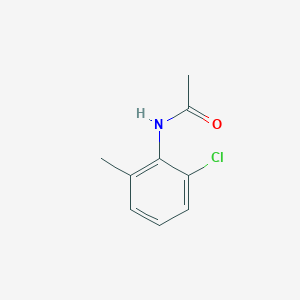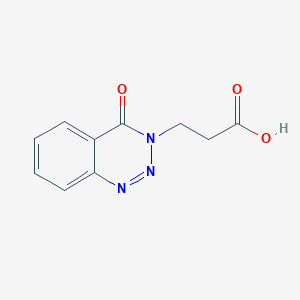![molecular formula C12H15N3O2S B1351508 5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 669737-44-4](/img/structure/B1351508.png)
5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical compound that has attracted interest for experimental and research use12. However, specific details about its applications or functions are not readily available in the literature.
Synthesis Analysis
Unfortunately, specific synthesis methods for this compound are not readily available in the literature. However, related compounds have been synthesized using various methods3. For instance, carvedilol, an adrenergic antagonist drug, has been synthesized using a novel design that improved the yield3.Molecular Structure Analysis
The molecular structure of this compound is unique, as indicated by its IUPAC name: 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol4. However, detailed structural analysis or studies on this compound are not readily available in the literature.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not readily available in the literature. However, related compounds have been involved in various chemical reactions56.Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.36 g/mol4. It is a solid at room temperature4. However, more detailed physical and chemical properties are not readily available in the literature.Wissenschaftliche Forschungsanwendungen
Molecular Stability and Docking Studies
- Research on benzimidazole derivatives bearing 1,2,4-triazole has explored their molecular stabilities, conformational analyses, and potential as EGFR inhibitors in anti-cancer applications. These studies utilize density functional theory and molecular docking to highlight the anti-cancer properties of these compounds, suggesting that similar derivatives could have pharmacological significance (Karayel, 2021).
Synthesis and Antimicrobial Activity
- Schiff base ligands derived from imino-4-methoxyphenol thiazole have been synthesized and characterized for their antimicrobial properties. This suggests a potential avenue for the synthesis of related compounds with antimicrobial applications (Vinusha et al., 2015).
Novel Syntheses and Derivative Analysis
- Studies have also covered the synthesis of novel triazolothiadiazolium and triazolotriazolium salts, providing insights into methods for creating structurally complex derivatives from triazole-thiol precursors. These synthetic pathways could be relevant for creating diverse derivatives with varied scientific applications (Nikpour & Motamedi, 2015).
Chemical Characterization and Applications
- The characterization of novel compounds, such as 4-(((4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6-methoxycoumarin, via experimental and theoretical methods, suggests a broader interest in triazole derivatives for their physicochemical properties and potential applications in materials science or as bioactive molecules (Sarac, 2020).
Pharmacological Studies
- Triazole derivatives have been synthesized and evaluated for urease and anti-proliferative activities, indicating the utility of this class of compounds in drug development and pharmacological research. Such studies underscore the potential biomedical applications of triazole derivatives in addressing various health conditions (Ali et al., 2022).
Safety And Hazards
The safety data sheet for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation4. However, more detailed safety and hazard information is not readily available in the literature.
Zukünftige Richtungen
The future directions for this compound are not readily available in the literature. However, given its unique structure, it may have potential for further research and development126.
Please note that this analysis is based on the information currently available and may not be comprehensive. Further research may provide more detailed information about this compound.
Eigenschaften
IUPAC Name |
3-[1-(4-methoxyphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8(11-13-14-12(18)15(11)2)17-10-6-4-9(16-3)5-7-10/h4-8H,1-3H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPYREFQJBISPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)OC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402112 |
Source


|
| Record name | 5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
669737-44-4 |
Source


|
| Record name | 5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351438.png)
![Benzo[d][1,3]dioxol-4-ylboronic acid](/img/structure/B1351442.png)



![4-[(Cyclobutylcarbonyl)amino]benzoic acid](/img/structure/B1351459.png)


